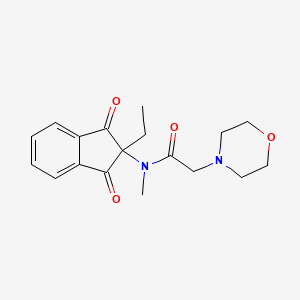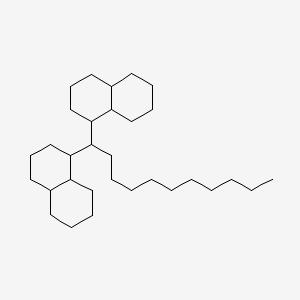
1,1-Di-(decahydro-1-naphthyl)undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di-(decahydro-1-naphthyl)undecane is a complex organic compound with the molecular formula C31H56 and a molecular weight of 428.7763 g/mol . It is also known by other names such as 1,1-Di-(1’-decahydronaphthyl)undecane and Naphthalene, 1,1’-undecylidenebis[decahydro-] . This compound is characterized by its unique structure, which includes two decahydro-1-naphthyl groups attached to an undecane backbone.
Métodos De Preparación
The synthesis of 1,1-Di-(decahydro-1-naphthyl)undecane involves several steps. One common synthetic route includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions . The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,1-Di-(decahydro-1-naphthyl)undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1,1-Di-(decahydro-1-naphthyl)undecane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of large hydrocarbons and their interactions with various reagents.
Biology: This compound can be used in studies related to lipid metabolism and the effects of large hydrocarbons on biological membranes.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Mecanismo De Acción
The mechanism of action of 1,1-Di-(decahydro-1-naphthyl)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s large hydrophobic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may interact with specific proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1,1-Di-(decahydro-1-naphthyl)undecane can be compared to other similar compounds, such as:
1,10-Di-(decahydro-1-naphthyl)decane: This compound has a similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]: Another closely related compound with a similar naphthalene-based structure.
The uniqueness of this compound lies in its specific molecular configuration, which imparts distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
55373-96-1 |
|---|---|
Fórmula molecular |
C31H56 |
Peso molecular |
428.8 g/mol |
Nombre IUPAC |
1-[1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)undecyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C31H56/c1-2-3-4-5-6-7-8-9-22-31(29-23-14-18-25-16-10-12-20-27(25)29)30-24-15-19-26-17-11-13-21-28(26)30/h25-31H,2-24H2,1H3 |
Clave InChI |
BMIYKWRBLFKRLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C1CCCC2C1CCCC2)C3CCCC4C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


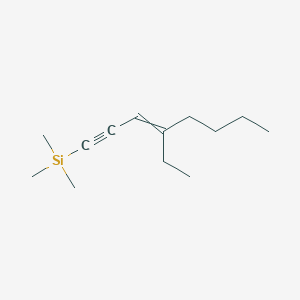
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
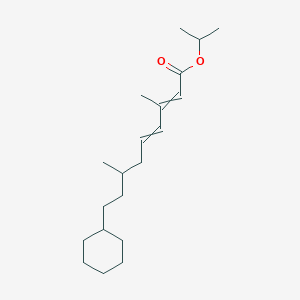
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
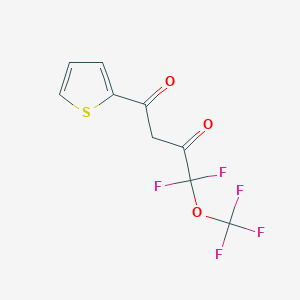
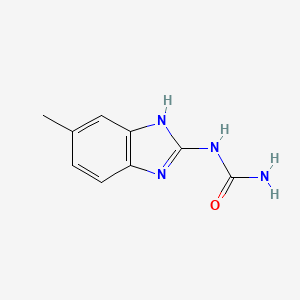
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
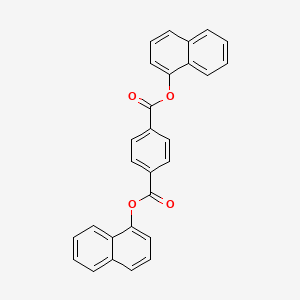
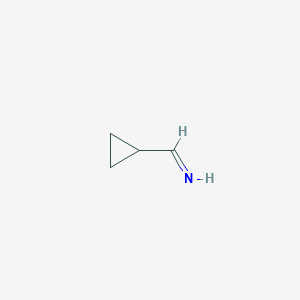

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)

